molecular formula C8H13N3O4 B12004606 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 55476-37-4

5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12004606
CAS No.: 55476-37-4
M. Wt: 215.21 g/mol
InChI Key: XMRSNGNINZMZSS-UHFFFAOYSA-N
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Description

5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the molecular formula C8H13N3O4. This compound is known for its unique structure, which includes a pyrimidine ring substituted with bis(2-hydroxyethyl)amino groups. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in an ethanol medium, which provides mild conditions and good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bis(2-hydroxyethyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bis(2-hydroxyethyl)amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Bis(2-hydroxyethyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55476-37-4

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

5-[bis(2-hydroxyethyl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O4/c12-3-1-11(2-4-13)6-5-9-8(15)10-7(6)14/h5,12-13H,1-4H2,(H2,9,10,14,15)

InChI Key

XMRSNGNINZMZSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N(CCO)CCO

solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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